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Compound Name: AZD-6918

Cat. No.: B1191579 Get Quote

An In-depth Technical Guide to the Discovery and Development of AZD-6918

Abstract
AZD-6918 is a potent and selective antagonist of the Tropomyosin receptor kinase A (TrkA), a

component of the Nerve Growth Factor (NGF) receptor. Developed by AstraZeneca, AZD-6918
was investigated as a potential therapeutic agent for the treatment of various neoplasms.

Despite promising preclinical activity, its clinical development was halted during Phase I trials

due to an unfavorable pharmacokinetic profile. This guide provides a comprehensive overview

of the available information on the discovery, mechanism of action, preclinical development,

and eventual discontinuation of AZD-6918.

Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases

that play a crucial role in the development and function of the nervous system.[1] Dysregulation

of Trk signaling, particularly TrkA, has been implicated in the pathogenesis of various cancers,

making it an attractive target for therapeutic intervention.[1][2] AZD-6918 was developed as a

small molecule inhibitor specifically targeting TrkA, with the aim of disrupting pro-tumorigenic

signaling pathways.

Mechanism of Action
AZD-6918 functions as an antagonist of the TrkA receptor.[3] In normal physiological

processes, the binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization

and autophosphorylation of the intracellular kinase domain. This activation triggers several
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downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways,

which are involved in cell proliferation, survival, and differentiation.[1][4][5] In cancerous cells,

aberrant TrkA activation can drive tumor growth, metastasis, and resistance to therapy.[1][2] By

inhibiting the TrkA kinase activity, AZD-6918 was designed to block these downstream

signaling events and thereby exert its anti-tumor effects.
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Caption: Simplified TrkA signaling pathway and the inhibitory action of AZD-6918.

Preclinical Development
Preclinical studies with AZD-6918 demonstrated its potential as an anti-cancer agent. Notably,

research was conducted in the context of neuroblastoma, a pediatric cancer often

characterized by Trk pathway dysregulation.

In Vitro Studies
Objective: To evaluate the effect of AZD-6918 on the survival of TrkB-expressing

neuroblastoma cells, both as a single agent and in combination with the chemotherapeutic

drug etoposide.[3]
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Key Findings: AZD-6918 was shown to induce cell death as a single agent and to attenuate

the protective effects of Brain-Derived Neurotrophic Factor (BDNF) against etoposide-

induced cytotoxicity.[3]

In Vivo Studies
Objective: To assess the anti-tumor efficacy of AZD-6918, alone and in combination with

etoposide, in a neuroblastoma xenograft mouse model.[3]

Key Findings: While AZD-6918 alone did not demonstrate a significant anti-tumor growth

effect or survival advantage, the combination of AZD-6918 and etoposide resulted in a

statistically significant improvement in both anti-tumor activity and survival compared to

either agent alone.[3]

Experimental Workflow
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Caption: Generalized workflow for the preclinical evaluation of AZD-6918 in neuroblastoma.

Clinical Development
A Phase I clinical trial for AZD-6918 was initiated to assess its safety, tolerability, and

pharmacokinetics in adult patients with refractory solid malignancies (NCT00733031).[3]

However, the development of AZD-6918 was discontinued in 2009 during this phase.[6]

Reason for Discontinuation
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The discontinuation of AZD-6918's development was attributed to an unacceptable

pharmacokinetic profile discovered during the Phase I trial.[6] Specific details regarding the

pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, clearance) have not been made

publicly available.

Quantitative Data Summary
Detailed quantitative data for AZD-6918, such as IC50 values against TrkA and other kinases,

as well as pharmacokinetic and pharmacodynamic data from preclinical and clinical studies,

are not available in the public domain. The tables below are representative of the types of data

that would be critical for the evaluation of such a compound.

Table 1: In Vitro Potency of AZD-6918 (Illustrative)

Target IC50 (nM) Assay Type

TrkA Data not available Kinase Assay

TrkB Data not available Kinase Assay

TrkC Data not available Kinase Assay

| Other Kinases | Data not available | Kinase Panel |

Table 2: Preclinical Pharmacokinetics of AZD-6918 in Mouse (Illustrative)

Parameter Value Units

Cmax Data not available ng/mL

Tmax Data not available h

AUC Data not available ng*h/mL

Half-life (t1/2) Data not available h

| Bioavailability | Data not available | % |

Table 3: Phase I Clinical Trial Details (NCT00733031)
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Parameter Details

Status Terminated

Indication Refractory Solid Malignancies

Intervention AZD-6918 (single agent and in combination)

Primary Outcome Safety, Tolerability, Pharmacokinetics

| Results | Not publicly available |

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of AZD-6918 have not been

published. The following are generalized descriptions of the methodologies likely employed in

its preclinical assessment.

In Vitro Cell Survival Assay (General Protocol)
Cell Seeding: Neuroblastoma cells are seeded into 96-well plates at a predetermined density

and allowed to adhere overnight.

Treatment: Cells are treated with varying concentrations of AZD-6918, etoposide, and/or

BDNF. Control wells receive vehicle (e.g., DMSO).

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard

cell culture conditions.

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,

such as MTT or CellTiter-Glo®, which measures metabolic activity.

Data Analysis: Absorbance or luminescence readings are normalized to control wells to

determine the percentage of cell survival. IC50 values are calculated using non-linear

regression analysis.

In Vivo Xenograft Study (General Protocol)
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Cell Implantation: An appropriate number of neuroblastoma cells are suspended in a suitable

matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle

control, AZD-6918 alone, etoposide alone, combination of AZD-6918 and etoposide). Dosing

is administered according to a predetermined schedule and route (e.g., oral gavage,

intraperitoneal injection).

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

Animal body weight and general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or when animals show signs of excessive toxicity. Survival is monitored until a defined

endpoint.

Data Analysis: Tumor growth curves and survival curves are generated and statistically

analyzed to determine the efficacy of the treatments.

Conclusion
AZD-6918 was a promising TrkA inhibitor that showed potential in preclinical models,

particularly in combination with chemotherapy for neuroblastoma.[3] However, its development

was prematurely terminated due to an unfavorable pharmacokinetic profile in early clinical

trials.[6] While the specific details of its synthesis, in vitro potency, and clinical

pharmacokinetics remain proprietary, the story of AZD-6918 highlights the critical importance of

drug metabolism and pharmacokinetic properties in the successful development of novel

therapeutics. The rationale behind targeting the TrkA pathway remains a valid and active area

of cancer research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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